N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring, a pyrazine heterocycle, and an ethyl-substituted 1,2,4-triazole core. The compound’s structure integrates electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and modulate lipophilicity, and a pyrazine moiety that may contribute to hydrogen bonding interactions in biological systems . Its synthesis typically involves coupling a thiol-functionalized triazole with a bromoacetamide intermediate under basic conditions .
Properties
CAS No. |
587010-29-5 |
|---|---|
Molecular Formula |
C18H14F6N6OS |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14F6N6OS/c1-2-30-15(13-8-25-3-4-26-13)28-29-16(30)32-9-14(31)27-12-6-10(17(19,20)21)5-11(7-12)18(22,23)24/h3-8H,2,9H2,1H3,(H,27,31) |
InChI Key |
OJUKAJYRVPIZAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction with suitable precursors.
Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves coupling the triazole and pyrazine rings with the trifluoromethyl-substituted phenyl group using a thioacetamide linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
-
Critical Notes :
Triazole-Pyrazine Core
-
Oxidation : The triazole ring is resistant to oxidation under mild conditions but undergoes ring-opening in strong acidic media (e.g., HNO₃/H₂SO₄) .
-
Electrophilic Substitution : Limited reactivity due to electron-deficient pyrazine; halogenation occurs at the pyrazine C-3 position using NXS (X = Cl, Br) in DCM .
Thioacetamide Linker
-
Hydrolysis : Susceptible to alkaline hydrolysis (NaOH/EtOH, 80°C) yielding acetic acid and the corresponding thiol-triazole .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form S-alkyl derivatives .
Trifluoromethylphenyl Group
-
Nucleophilic Aromatic Substitution : Inert under standard SNAr conditions but reacts with strong nucleophiles (e.g., NaN₃, NH₃) at high temperatures (>120°C) .
Catalytic and Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings due to the electron-deficient aryl system:
Table 2: Representative Cross-Coupling Reactions
Biological Interaction-Driven Reactivity
-
Enzyme Binding : The thioacetamide moiety forms hydrogen bonds with protease active sites (e.g., P2Y₁₄ receptor), confirmed by molecular docking .
-
Metabolic Oxidation : In vivo studies show oxidation of the ethyl group to a carboxylate via cytochrome P450 enzymes .
Stability and Degradation
Scientific Research Applications
Antifungal Activity
The compound belongs to the class of 1,2,4-triazoles, which are known for their antifungal properties. Research indicates that triazole derivatives exhibit potent activity against a variety of fungal pathogens. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus .
Antibacterial Properties
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has also been evaluated for antibacterial activity. The structure allows for interactions with bacterial enzymes and cell membranes, leading to effective inhibition of growth against strains like Staphylococcus aureus and Escherichia coli. In particular, derivatives with electron-withdrawing groups have shown enhanced antibacterial efficacy .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of triazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific application of this compound in neuroprotection is an area ripe for further exploration.
Anticancer Activity
Emerging studies suggest that triazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . The unique substituents in this compound may enhance its selectivity towards cancerous cells while minimizing effects on normal cells.
Fungicides
The antifungal properties of this compound make it a candidate for development as a fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality .
Herbicides
The compound's structural characteristics allow it to interact with plant metabolic pathways potentially leading to herbicidal activity. Research into its effects on weed species could yield valuable insights into its utility as a selective herbicide .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a study evaluating various triazole derivatives for their antibacterial properties, this compound demonstrated significant activity against multi-drug resistant strains of bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the substituents could enhance potency and selectivity against specific bacterial strains .
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and metabolic stability, while the triazole and pyrazine rings might interact with biological targets through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Key Findings :
- Pyrazine vs. Pyridine: The pyrazine ring in the target compound introduces two nitrogen atoms, enhancing hydrogen-bond acceptor capacity compared to the mononitrogen pyridine analog . This may improve binding to targets like kinases or proteases.
- Thiophene vs.
- Aromatic Substituent Effects : Replacing the 3,5-bis(trifluoromethyl)phenyl group with a 3,4-dimethylphenyl group (as in ) removes electron-withdrawing effects, which could diminish metabolic stability but reduce steric hindrance.
Functional Group Modifications in the Acetamide Chain
Key Findings :
- Chlorophenyl Substitution : The 4-chlorophenyl group in adds steric bulk and hydrophobicity, which may enhance binding to hydrophobic protein pockets but reduce solubility.
Biological Activity
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Trifluoromethyl groups : Known for enhancing lipophilicity and biological activity.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Thioacetamide moiety : Implicated in various biological interactions.
The molecular formula is , and it is classified under various chemical databases including PubChem .
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. In vitro assays have demonstrated that compounds similar to N-(3,5-bis(trifluoromethyl)phenyl)-2-thioacetamide show:
-
Inhibition against Gram-positive and Gram-negative bacteria : This includes pathogens such as Staphylococcus aureus and Escherichia coli.
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Compound 14 S. aureus 2 μg/ml Compound 14 E. coli 4 μg/ml
These findings suggest a potential for development as an antimicrobial agent .
Neuroprotective Effects
A study involving related compounds found neuroprotective properties linked to acetylcholinesterase (AChE) inhibition. The compound's ability to modulate AChE suggests potential applications in neurodegenerative diseases.
- Acute toxicity studies : The median lethal dose (LD50) was reported at 300 mg/kg, indicating a relatively safe profile for further exploration .
The biological activity of N-(3,5-Bis(trifluoromethyl)phenyl)-2-thioacetamide can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurokinin receptors, influencing pain pathways and inflammatory responses .
- Oxidative Stress Reduction : Antioxidant assays indicate a capacity for scavenging free radicals, contributing to its neuroprotective effects .
- Enzyme Inhibition : The inhibition of AChE is crucial for enhancing cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Neurodegenerative Disease Models : In animal models, compounds with similar structures have shown improvements in cognitive function when administered prior to exposure to neurotoxic agents.
- In Vitro Studies : Compounds were tested for their ability to cross the blood-brain barrier (BBB), demonstrating significant penetration which is essential for central nervous system (CNS) activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3,5-Bis(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodology :
- Step 1 : Synthesize the 3,5-bis(trifluoromethyl)phenylacetamide core via coupling reactions. For example, 3,5-bis(trifluoromethyl)benzoic acid derivatives (CAS 725-89-3) can be activated using carbodiimides (e.g., DCC) and reacted with amines to form acetamides .
- Step 2 : Prepare the 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol moiety. Intramolecular cyclization of thiosemicarbazides or reaction of hydrazides with phenylisothiocyanate under reflux in ethanol (70 mmol scale, 250 mL flask, 6–8 hours) can yield triazole-thiol intermediates .
- Step 3 : Combine the two fragments via a nucleophilic substitution reaction. React the triazole-thiol with chloroacetamide derivatives of the bis(trifluoromethyl)phenyl group in basic conditions (e.g., K₂CO₃ in DMF) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Analytical Techniques : Use high-resolution NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and detect impurities. For example, ¹⁹F NMR is critical for verifying trifluoromethyl group integrity .
- Mass Spectrometry : ESI-MS or HRMS can validate molecular weight and detect byproducts.
- Chromatography : HPLC or UPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodology :
- Test polar aprotic solvents (DMF, DMSO) for solubility and non-polar solvents (hexane, ethyl acetate) for anti-solvent crystallization.
- For analogs, ethanol/water mixtures (70:30 v/v) at 60°C have yielded crystalline products with minimal solvent inclusion .
Advanced Research Questions
Q. How do electronic effects of the pyrazinyl and trifluoromethyl groups influence tautomeric equilibria in the triazole-thiol moiety?
- Methodology :
- Perform computational studies (DFT at B3LYP/6-311++G** level) to model thione-thiol tautomerism. Compare with experimental ¹H NMR data (e.g., thiol proton absence at δ 3–4 ppm suggests thione dominance) .
- Substituents like pyrazine (electron-deficient) and CF₃ (electron-withdrawing) may stabilize the thione form, altering reactivity in downstream alkylation or coordination chemistry .
Q. What strategies resolve contradictions in biological activity data for structurally similar triazole-thioacetamides?
- Methodology :
- Meta-analysis : Compare bioassay protocols (e.g., antifungal MIC values) across studies. Variations in solvent (DMSO vs. water), inoculum size, or endpoint criteria (IC₅₀ vs. IC₉₀) can explain discrepancies .
- SAR Studies : Systematically modify substituents (e.g., replacing pyrazine with pyridine) to isolate electronic vs. steric effects on activity .
Q. How can researchers optimize reaction yields for S-alkylation of the triazole-thiol group?
- Methodology :
- Kinetic Control : Use excess alkylating agent (1.5–2.0 eq) in anhydrous DMF at 0°C to minimize disulfide formation.
- Catalysis : Add KI (10 mol%) to enhance reactivity of chloroacetamides via in situ iodide formation .
- Workup : Quench with ice-cold water and extract with ethyl acetate to recover unreacted thiol for recycling .
Q. What are the challenges in quantifying trace impurities (e.g., disulfides) in this compound?
- Methodology :
- LC-MS/MS : Use a reverse-phase column (C18) with a mobile phase gradient (0.1% formic acid in water/acetonitrile) and MRM detection for disulfides (e.g., m/z transitions 500 → 252).
- Limitations : Disulfides may co-elute with other byproducts; confirm via spiking with synthetic standards .
Experimental Design Considerations
Designing a stability study under physiological conditions (pH 7.4, 37°C):
- Protocol :
- Prepare a 1 mM solution in PBS (pH 7.4) with 5% DMSO. Aliquot into vials and incubate at 37°C.
- Sample at 0, 24, 48, and 72 hours. Analyze degradation via HPLC-UV and LC-MS to identify hydrolysis products (e.g., cleavage at the acetamide or triazole-thioether bond) .
Interpreting conflicting XRD and NMR data for crystalline forms:
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
